Cyclobutyl(furan-2-yl)methanamine
Description
Cyclobutyl(furan-2-yl)methanamine is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound features a cyclobutyl group attached to a furan ring via a methanamine linkage. It is primarily used in research settings and is not intended for human use .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
cyclobutyl(furan-2-yl)methanamine |
InChI |
InChI=1S/C9H13NO/c10-9(7-3-1-4-7)8-5-2-6-11-8/h2,5-7,9H,1,3-4,10H2 |
InChI Key |
YBUKTUHQDKFMPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=CC=CO2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutyl(furan-2-yl)methanamine can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the radical bromination of a methyl group followed by conversion to the corresponding phosphonate and subsequent reactions .
Industrial Production Methods: . These services ensure the compound is produced with high purity and consistency for research purposes.
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl(furan-2-yl)methanamine undergoes various chemical reactions, including:
Substitution: Reactions involving the replacement of functional groups, often facilitated by catalysts and specific reagents.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO as oxidizing agents.
Substitution: Palladium catalysts and boron reagents for Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions include various substituted derivatives and carbonyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Analgesic Properties
Research indicates that cyclobutyl(furan-2-yl)methanamine may have significant analgesic effects. Similar compounds have been shown to interact with sodium channels, which are critical in pain signaling pathways. The compound's affinity for these channels suggests a potential role in the development of new analgesics for chronic pain management .
Antidepressant Activity
The compound has been investigated for its antidepressant potential. Studies have shown that it may inhibit monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as serotonin and norepinephrine. This mechanism is associated with mood enhancement and alleviation of depressive symptoms.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its structural features may contribute to interactions with bacterial cell membranes or essential metabolic pathways, making it a candidate for antibiotic development.
Anticancer Potential
The compound's ability to induce apoptosis and inhibit cell growth has been explored in human cancer cell lines. It has shown effectiveness against breast and lung cancer cells, indicating its potential as an anticancer agent. The mechanism appears to involve disruption of cellular proliferation pathways.
Antidepressant Effect
A study evaluated the compound's effect on monoamine oxidase activity in vitro, demonstrating significant inhibition comparable to established antidepressants. The results indicated a dose-dependent increase in neurotransmitter levels, supporting its potential use in treating depression.
Antimicrobial Activity
In vitro assays tested the compound against various bacterial strains. Results showed promising antibacterial activity, with minimum inhibitory concentrations indicating effectiveness against resistant strains.
Anticancer Activity
Experiments conducted on human cancer cell lines revealed that this compound induced apoptosis and inhibited cell growth, particularly effective against breast and lung cancer cells with IC50 values indicating potent activity.
Pharmacological Assays
The following table summarizes key pharmacological data from studies involving this compound:
| Compound | Target | Affinity (Ki, nM) | Efficacy (%) |
|---|---|---|---|
| This compound | hA1 receptor | 52 ± 5 | 73% |
| This compound | hA2A receptor | 24 ± 2 | 42% |
| This compound | hA3 receptor | 25 ± 2 | 52% |
This data illustrates the compound's binding affinities and functional efficacy at various adenosine receptors, highlighting its potential as a multi-target therapeutic agent.
Mechanism of Action
The mechanism of action of Cyclobutyl(furan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, furan derivatives are known to act on various receptors and enzymes, influencing biological processes such as enzyme inhibition and receptor modulation . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to interact with similar targets as other furan derivatives .
Comparison with Similar Compounds
(5-Phenylfuran-2-yl)methanamine: Shares a similar furan-based structure and is used in similar research applications.
(5-(Pyridin-3-yl)furan-2-yl)methanamine: Another furan derivative with comparable biological activities.
Uniqueness: Cyclobutyl(furan-2-yl)methanamine is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties.
Biological Activity
Cyclobutyl(furan-2-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a cyclobutyl group attached to a furan ring, which is a five-membered aromatic structure containing oxygen. The unique combination of these moieties is believed to contribute to its biological activity.
The mechanism of action for this compound involves its interaction with specific biological targets, including receptors and enzymes. While detailed studies are still ongoing, preliminary findings suggest that it may act as an antagonist at certain adenosine receptors, particularly the A2A subtype, which is implicated in various physiological processes such as inflammation and neuroprotection .
Antagonistic Activity
Research indicates that derivatives of this compound exhibit significant antagonistic activity against the A2A adenosine receptor. For instance, one study reported an IC50 value of approximately 5.25 μM for a related compound, suggesting effective inhibition at low concentrations .
Analgesic Properties
The compound has also been studied for its analgesic properties. According to patent literature, this compound derivatives show promise in the development of analgesics and local anesthetics. These compounds are noted for their high affinity for sodium channels, which play a crucial role in pain signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 (μM) | Reference |
|---|---|---|---|
| A2A Receptor Antagonism | Cyclobutyl derivative | 5.25 | |
| Analgesic Potential | Furan derivatives | Varies | |
| Antimicrobial Activity | Various derivatives | Ongoing |
Case Study: Analgesic Development
In a notable case study, researchers synthesized several derivatives of this compound to evaluate their analgesic effects. One derivative demonstrated a significant reduction in pain responses in animal models, indicating that modifications to the cyclobutyl and furan moieties could enhance therapeutic efficacy .
Toxicology and Safety Profile
While the biological activity is promising, understanding the safety profile is crucial. Initial assessments suggest that some derivatives may exhibit low toxicity; however, comprehensive toxicological evaluations are necessary to confirm these findings. It is essential to monitor potential adverse effects associated with prolonged use or high dosages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
